molecular formula C21H21NO4 B271234 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271234
M. Wt: 351.4 g/mol
InChI Key: YRKBIIMWQGAYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP-26401, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxylate derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-kB pathway.
Biochemical and Physiological Effects:
2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of beta-amyloid aggregation, and protection of dopaminergic neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its high potency and selectivity for its target molecules. This makes it an ideal compound for use in various lab experiments. However, one of the limitations of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include the optimization of its chemical structure to improve its solubility and pharmacokinetic properties, the evaluation of its efficacy in various animal models of disease, and the identification of its molecular targets and downstream signaling pathways. Additionally, the use of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves a multistep process that starts with the reaction of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-oxo-2-phenylethyl acetoacetate. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a catalyst to form 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.

Scientific Research Applications

2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the aggregation of beta-amyloid peptide, which is a hallmark of the disease. In Parkinson's disease, 2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

properties

Product Name

2-Oxo-2-phenylethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

phenacyl 1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-14-7-6-10-18(15(14)2)22-12-17(11-20(22)24)21(25)26-13-19(23)16-8-4-3-5-9-16/h3-10,17H,11-13H2,1-2H3

InChI Key

YRKBIIMWQGAYGX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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